L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid
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Overview
Description
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-valine, L-cysteine, and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-valine and L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino or carboxyl groups.
Scientific Research Applications
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.
Comparison with Similar Compounds
Similar Compounds
L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox balance.
L-Glutamyl-L-cysteinyl-L-phenylalanine: Another peptide with similar structural features.
Uniqueness
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The combination of hydrophobic (L-isoleucine, L-valine) and polar (L-cysteine, L-glutamic acid) residues allows for diverse interactions and applications.
Properties
CAS No. |
798540-82-6 |
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Molecular Formula |
C19H34N4O7S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7S/c1-5-10(4)14(20)17(27)23-15(9(2)3)18(28)22-12(8-31)16(26)21-11(19(29)30)6-7-13(24)25/h9-12,14-15,31H,5-8,20H2,1-4H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1 |
InChI Key |
PQHZDRUIFFBXQT-YLXLXVFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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